1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

Lipophilicity Drug-likeness Physicochemical property

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one (CAS 153333-81-4) is a heterocyclic organic compound belonging to the imidazolidin-2-one (cyclic urea) class. With a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol, it features a five-membered imidazolidinone ring bearing a cyclohexyl substituent at the N1 position and two methyl groups at the 4-position.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B8165592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4,4-dimethylimidazolidin-2-one
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)N1)C2CCCCC2)C
InChIInChI=1S/C11H20N2O/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,14)
InChIKeyOMSVSMASIBMEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-4,4-dimethylimidazolidin-2-one: A Key Cyclic Urea Scaffold for Drug Discovery and Chemical Synthesis


1-Cyclohexyl-4,4-dimethylimidazolidin-2-one (CAS 153333-81-4) is a heterocyclic organic compound belonging to the imidazolidin-2-one (cyclic urea) class [1]. With a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol, it features a five-membered imidazolidinone ring bearing a cyclohexyl substituent at the N1 position and two methyl groups at the 4-position [1]. Its computed XLogP3-AA value of 1.8 indicates moderate lipophilicity, positioning it between highly polar non-cyclohexyl imidazolidinones and more lipophilic drug-like molecules [1]. The compound is commercially available from specialty chemical suppliers at standard purities of 98% (e.g., Bidepharm) with batch-specific quality certificates including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one: Physicochemical and Pharmacophoric Non-Interchangeability


Imidazolidin-2-ones are not interchangeable commodity chemicals. Substitution patterns at the N1 and ring positions fundamentally alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. The 4,4-dimethyl substitution in this compound creates a gem-dimethyl effect that restricts conformational freedom and enhances metabolic stability compared to unsubstituted analogs, while the N-cyclohexyl group confers a XLogP3 of 1.8 — a nearly 4-log unit shift relative to 1,3-dimethyl-2-imidazolidinone (DMI, XLogP3 = -0.5) [1][2]. Furthermore, the 4,4-dimethylimidazolidin-2-one core has been independently validated as a privileged pharmacophore capable of replacing the thiohydantoin scaffold in enzalutamide-class androgen receptor antagonists, a property absent in 5,5-dimethyl positional isomers and non-cyclohexyl analogs [3]. These compound-specific features mean that selection of this scaffold over close analogs directly determines downstream pharmacological, pharmacokinetic, and synthetic outcomes.

Quantitative Differentiation Evidence: 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one vs. Non-Cyclohexyl and Non-Dimethyl Analogs

The target compound exhibits an XLogP3-AA of 1.8, representing a substantial increase in lipophilicity compared to 1,3-dimethyl-2-imidazolidinone (DMI, XLogP3 = -0.5), 4,4-dimethylimidazolidin-2-one (XLogP3 = -0.2), and 1-cyclohexylimidazolidin-2-one (XLogP3 = 1.1) [1][2][3][4]. The combined contribution of the cyclohexyl and 4,4-dimethyl substituents yields a logP value that places this compound in a favorable range for passive membrane permeability and CNS penetration potential, whereas DMI and 4,4-dimethylimidazolidin-2-one are highly polar and primarily suited as aprotic solvents rather than drug-like scaffolds.

Lipophilicity Drug-likeness Physicochemical property

Positional Isomer Differentiation: 4,4-Dimethyl vs. 5,5-Dimethyl Substitution in N-Cyclohexylimidazolidin-2-ones

The 4,4-dimethyl substitution pattern in the target compound (CAS 153333-81-4) places the gem-dimethyl group adjacent to the N1-cyclohexyl-substituted nitrogen, creating a distinct steric and electronic environment compared to the 5,5-dimethyl positional isomer (CAS 64942-57-0) [1]. The 5,5-dimethyl isomer has a reported melting point of 238 °C (sublimation), whereas physical property data for the 4,4-isomer remain limited in the public domain, indicating different crystal packing and intermolecular interaction profiles . Critically, the 4,4-dimethyl core has been specifically validated in the medicinal chemistry literature as a pharmacophore for androgen receptor antagonists, with the carbonyl oxygen at position 2 forming key hydrogen bonds with the receptor; this geometry is altered in the 5,5-dimethyl isomer where the carbonyl is flanked by the gem-dimethyl group, potentially disrupting receptor interactions [2].

Positional isomerism Steric effects Pharmacophore geometry

Pharmacophore Validation: 4,4-Dimethylimidazolidin-2-one Core as a Thiohydantoin Replacement in Androgen Receptor Antagonists

The 4,4-dimethylimidazolidin-2-one core — the exact pharmacophoric element present in the target compound — has been independently validated by Yaragani et al. as a flexible replacement for the rigid thiohydantoin pharmacophore in enzalutamide-class androgen receptor (AR) antagonists [1][2]. In the MDV series, compound MDV4 demonstrated an IC50 of 780.85 nM against the androgen-dependent LNCaP prostate cancer cell line, compared with enzalutamide's IC50 of approximately 620 nM under comparable conditions [1]. In a follow-up FAR series, compound FAR06 exhibited an IC50 of 0.801 μM, statistically equivalent to enzalutamide's IC50 of 0.782 μM [2]. This pharmacophore replacement strategy is enabled specifically by the 4,4-dimethyl substitution pattern, which provides conformational restriction while maintaining the carbonyl oxygen's hydrogen-bonding capacity [2].

Androgen receptor antagonist Prostate cancer Pharmacophore replacement Enzalutamide

Hydrogen-Bond Donor Capacity: Differentiating the Monosubstituted Urea NH from Fully Alkylated Imidazolidinones

Unlike 1,3-dimethyl-2-imidazolidinone (DMI), which has zero hydrogen-bond donors (HBD = 0) and functions exclusively as an aprotic solvent, the target compound possesses one hydrogen-bond donor (HBD = 1) from the unsubstituted N3 urea NH [1][2]. This single HBD is critical for target engagement in biological systems, as demonstrated by the 4,4-dimethylimidazolidin-2-one pharmacophore's hydrogen-bonding interaction with the androgen receptor via the carbonyl oxygen and the NH group [3]. In contrast, 4,4-dimethylimidazolidin-2-one has two HBDs (both NH groups unsubstituted), which can lead to increased polarity (XLogP3 = -0.2), higher TPSA (41.1 Ų), and potentially reduced membrane permeability relative to the target compound [4].

Hydrogen bond donor Target engagement Solubility Crystal engineering

Patent-Backed Therapeutic Relevance: N-Cyclohexylimidazolidinones in Metabolic Disease Programs

Patent applications WO-2005070898-A1 and US 2005/0176795 A1 (Aventis Pharma GmbH) explicitly claim substituted N-cyclohexylimidazolinones, the structural class to which the target compound belongs, as melanin-concentrating hormone (MCH) receptor modulators for the treatment of obesity and diabetes [1][2]. These patents establish the N-cyclohexyl substituent as a key structural feature for MCH1R antagonism, differentiating this class from non-cyclohexyl imidazolidinones which lack this receptor pharmacology. The target compound's core structure maps directly onto the general formula (I) described in these filings, where the imidazolidinone ring and N-cyclohexyl group are essential for activity [1].

MCH receptor Obesity Diabetes Patent protection

Research and Industrial Application Scenarios Where 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one Provides a Decisive Advantage


Androgen Receptor Antagonist Lead Optimization Programs for Castration-Resistant Prostate Cancer

Building on the validated 4,4-dimethylimidazolidin-2-one pharmacophore (MDV4 IC50 = 780.85 nM; FAR06 IC50 = 0.801 μM vs. enzalutamide IC50 = 0.782 μM in LNCaP cells) [1][2], the target compound serves as a modular scaffold for further SAR exploration. Its N-cyclohexyl group provides a lipophilic anchor (XLogP3 = 1.8) amenable to systematic substitution, while the single HBD (NH) enables additional hydrogen-bond interactions with the AR ligand-binding domain. Researchers can leverage this scaffold to design next-generation AR antagonists with potentially improved resistance profiles against the F876L mutation that limits enzalutamide efficacy.

MCH Receptor Modulator Development for Obesity and Type 2 Diabetes

Patent WO-2005070898-A1 establishes the N-cyclohexylimidazolidinone class as MCH1R antagonists capable of inducing weight loss in mammalian models [3]. The target compound's specific substitution pattern (4,4-dimethyl, N1-cyclohexyl) provides a starting point for synthesizing focused compound libraries within this patented chemical space. Its moderate lipophilicity (XLogP3 = 1.8) and balanced HBD/HBA profile (1/1) are consistent with oral bioavailability requirements for metabolic disease therapeutics, differentiating it from the highly polar, solvent-like DMI (XLogP3 = -0.5).

Chiral Auxiliary and Asymmetric Synthesis Applications

The imidazolidin-2-one scaffold, particularly with cyclohexyl substitution, has demonstrated utility as a chiral auxiliary in enantioselective Diels-Alder cycloadditions. The (4R,5S)-1,5-dimethyl-4-cyclohexyl analog was reported as a powerful face-selective auxiliary in catalyzed Diels-Alder reactions of α,β-unsaturated N-acyl dienophile derivatives [4]. The target compound's 4,4-dimethyl substitution pattern provides a sterically defined environment that can be exploited for asymmetric induction in related transformations, offering an alternative to the 1,5-dimethyl-4-cyclohexyl isomer for specific substrate scope requirements.

Physicochemical Tool Compound for logP-Dependent Permeability Studies

With its well-defined computed XLogP3 of 1.8 and single hydrogen-bond donor (HBD = 1), the target compound occupies a distinct physicochemical space relative to commonly used imidazolidinone solvents (DMI: XLogP3 = -0.5, HBD = 0; 4,4-dimethylimidazolidin-2-one: XLogP3 = -0.2, HBD = 2) [5][6][7]. This makes it a valuable tool compound for calibrating logP-dependent assays, studying passive membrane permeability in Caco-2 or PAMPA models, and validating computational ADMET predictions for the broader imidazolidinone chemical class.

Quote Request

Request a Quote for 1-Cyclohexyl-4,4-dimethylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.